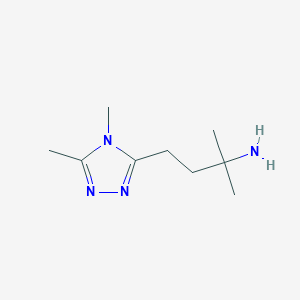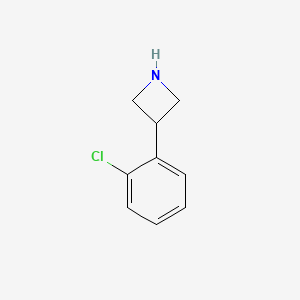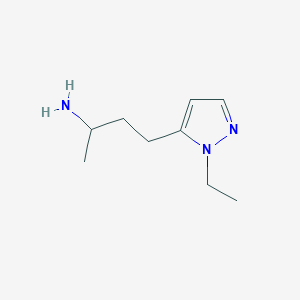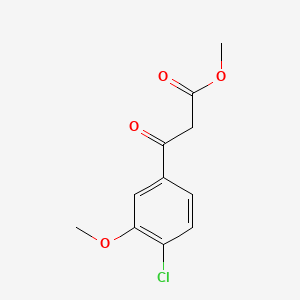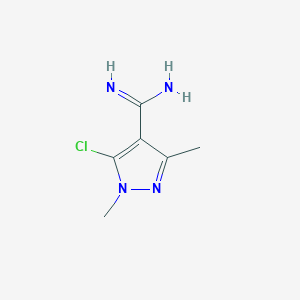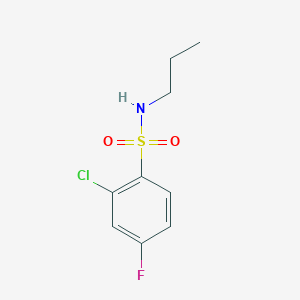![molecular formula C12H26ClN B13525567 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Propan-2-yl)cyclohexyl]propan-2-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a propan-2-yl group and an amine group.
Métodos De Preparación
The synthesis of 1-[4-(propan-2-yl)cyclohexyl]propan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexyl derivatives with propan-2-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and purity of the compound.
Análisis De Reacciones Químicas
1-[4-(Propan-2-yl)cyclohexyl]propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Aplicaciones Científicas De Investigación
1-[4-(Propan-2-yl)cyclohexyl]propan-2-amine hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[4-(propan-2-yl)cyclohexyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-[4-(Propan-2-yl)cyclohexyl]propan-2-amine hydrochloride can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler compound with a similar cyclohexyl ring but without the propan-2-yl group.
Propan-2-amine: A compound with a similar amine group but without the cyclohexyl ring.
Cyclohexylpropan-2-amine: A compound with both the cyclohexyl ring and the propan-2-yl group but in different positions.
The uniqueness of 1-[4-(propan-2-yl)cyclohexyl]propan-2-amine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H26ClN |
|---|---|
Peso molecular |
219.79 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylcyclohexyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-9(2)12-6-4-11(5-7-12)8-10(3)13;/h9-12H,4-8,13H2,1-3H3;1H |
Clave InChI |
LSBHLEOWVUXAPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)CC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


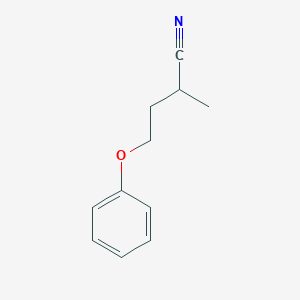
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
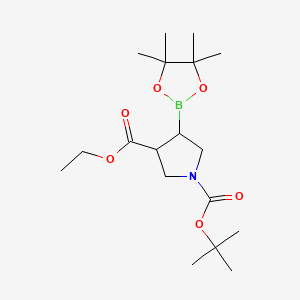
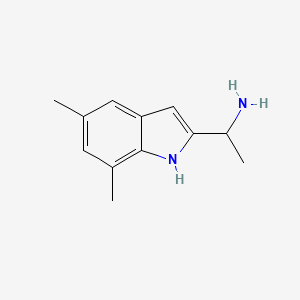
![1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
